N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
This compound is a structurally complex molecule featuring a dihydrobenzo[b][1,4]dioxin core linked via an acetamide bridge to a triazolo[4,3-b]pyridazine moiety substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDILIVZHUKBHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 402.49 g/mol
- CAS Number : 618411-84-0
The compound's biological activity is largely attributed to its structural components, which include a dihydrobenzo[dioxin] moiety and a triazolopyridazine segment. These components are known to interact with various biological targets:
- Inhibition of Enzymes : The thioacetamide group is hypothesized to inhibit key enzymes involved in cancer progression.
- Cell Cycle Regulation : Preliminary studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties.
- In Vitro Studies : The compound was tested against several cancer cell lines, including HeLa and A549. Results indicated significant cytotoxicity with IC50 values ranging from 0.45 µM to 1.18 µM, showcasing its potential as a therapeutic agent against various cancers .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : Studies indicate that the compound triggers intrinsic apoptotic pathways as evidenced by increased caspase activity and mitochondrial depolarization.
- Cell Cycle Arrest : Flow cytometry analysis revealed significant accumulation of cells in the G2/M phase post-treatment.
Case Studies
A notable study examined the effects of this compound on human cancer cell lines. In this study:
- Methodology : Various concentrations of the compound were applied to cultured cancer cells over a period of 48 hours.
- Results : The study reported a dose-dependent decrease in cell viability across multiple cancer lines, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acetamide-linked triazolo-pyridazine derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison with Analogs
Key Observations
Ethyl groups on the triazole (target compound) may confer metabolic stability over propenyl (618879-97-3), which could be prone to oxidation.
Solubility and Lipophilicity :
- The fluorophenyl and dihydrobenzodioxin moieties in the target compound likely increase logP compared to furan-containing analogs (e.g., 618879-97-3), suggesting better membrane permeability but lower aqueous solubility.
Structural Insights from NMR :
- Analogous to , NMR analysis of the target compound would reveal distinct chemical shifts in regions corresponding to the fluorophenyl and ethyl substituents, differentiating it from chlorophenyl or methoxyphenyl analogs. For example, the fluorine atom’s electronegativity could deshield adjacent protons, altering shift patterns critical for receptor interaction.
Research Findings and Implications
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to (e.g., DMF/piperidine-mediated coupling), though the fluorophenyl group may require specialized fluorination steps.
- Therapeutic Potential: Structural parallels with pesticidal diflubenzuron () suggest possible applications in agrochemistry, while the triazolo-pyridazine scaffold is common in kinase inhibitors, hinting at anticancer or anti-inflammatory uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
